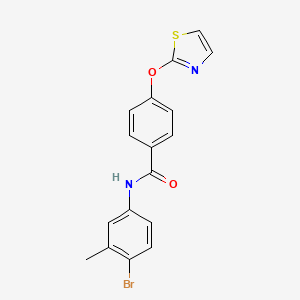

N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2S/c1-11-10-13(4-7-15(11)18)20-16(21)12-2-5-14(6-3-12)22-17-19-8-9-23-17/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDGPDYJJDROPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of growing interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral, anticancer, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrN2O2S |

| Molecular Weight | 372.25 g/mol |

| CAS Number | Not available |

The compound features a thiazole ring, which is known for its diverse biological activities, enhancing the compound's potential efficacy.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various models. A study demonstrated that thiazole-containing compounds had EC50 values ranging from 0.26 μM to 0.54 μM against several RNA viruses .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively documented. For example, a related compound demonstrated IC50 values below 10 μM against multiple cancer cell lines, indicating significant cytotoxicity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.

Case Study:

A recent investigation into a similar thiazole derivative revealed that it significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells. The study reported a 70% reduction in tumor size compared to control groups .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that it effectively inhibited bacterial growth with MIC values ranging from 5 to 20 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Viral Proteins: The compound may inhibit viral protein synthesis or function.

- Cellular Pathways: It may affect signaling pathways involved in cell survival and proliferation.

- Bacterial Enzymes: The thiazole moiety can interact with bacterial enzymes vital for growth.

Summary of Findings

The following table summarizes the biological activities reported for this compound and related compounds:

Comparison with Similar Compounds

Structural Analogues with Bromophenyl and Thiazole Motifs

(a) N-(4-Bromophenyl)-4-[4-(3-trifluoromethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 338397-07-2)

- Structure : Differs by substitution of a 3-(trifluoromethyl)phenyl group on the thiazole ring and a 4-bromophenyl (vs. 4-bromo-3-methylphenyl) on the benzamide nitrogen.

- Applications: Not explicitly stated, but trifluoromethyl groups are common in agrochemicals and pharmaceuticals for metabolic stability .

(b) 4-Bromo-N-(5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 352563-23-6)

- Structure : Features a 4-nitrophenyl group on the thiazole ring, introducing strong electron-withdrawing effects.

- Synthesis : Likely involves nucleophilic substitution or Suzuki coupling for aryl group introduction, similar to methods in and .

- Potential Use: Nitro groups are often leveraged in prodrugs or antimicrobial agents, suggesting possible antibiotic or antiparasitic applications .

(c) N-(2-Nitrophenyl)-4-bromo-benzamide (from )

- Structure : Lacks the thiazole ring but shares the bromobenzamide core.

- Comparison: Absence of the thiazole moiety reduces structural complexity and likely diminishes interactions with thiol-containing enzymes or receptors.

Functional Analogues with Heterocyclic Modifications

(a) LMM5 and LMM11 (1,3,4-Oxadiazoles)

- Structure : Replace the thiazole with 1,3,4-oxadiazole rings and include sulfamoyl groups.

- Activity: Demonstrated antifungal effects against C. albicans via thioredoxin reductase inhibition. The oxadiazole ring’s planar structure may facilitate DNA intercalation or enzyme binding, a mechanism less likely in the target compound due to its non-planar thiazole-oxy linkage .

(b) Tyrosinase Inhibitors ()

- Structure: Incorporate 2-aminothiazole-triazole hybrids with sulfanyl linkages.

- Activity : Exhibit potent tyrosinase inhibition (IC50 values in µM range). The thiazole-triazole combination enables dual hydrogen bonding and metal coordination, a feature absent in the target compound’s simpler thiazole-oxy design .

(c) Calcium Channel Activators ()

- Structure: Include aminothiazole scaffolds with sulfonamide or piperidine groups.

- Activity : Prolong NF-κB signaling in adjuvant therapies. The target compound’s bromine and methyl groups may sterically hinder similar receptor interactions .

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with coupling a brominated aniline derivative to a benzamide core. Key steps include:

- Amide bond formation : React 4-(1,3-thiazol-2-yloxy)benzoic acid with 4-bromo-3-methylaniline using coupling agents like EDCI/HOBt under anhydrous conditions .

- Thiazole functionalization : Introduce the thiazol-2-yloxy group via nucleophilic aromatic substitution, requiring precise pH control (e.g., NaH in DMF) to avoid side reactions . Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry of the bromo-methylphenyl and thiazole groups. Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm), while the thiazole C-H resonates near δ 7.8 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 413.98) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures to resolve steric effects of the bromine and methyl groups .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies on analogous thiazol-2-yloxy benzamides suggest activity against apoptosis regulators like Bcl-2 proteins. In vitro assays (e.g., mitochondrial membrane depolarization) and molecular docking (using AutoDock Vina) are used to hypothesize binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

- Batch reproducibility : Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO concentration in cell assays) .

- Comparative studies : Benchmark against known Bcl-2 inhibitors (e.g., ABT-199) using standardized apoptosis assays (Annexin V/PI staining) .

- Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl) to isolate structure-activity relationships .

Q. What experimental designs are recommended for elucidating the mechanism of action?

- Cellular thermal shift assays (CETSA) : Identify target proteins by monitoring thermal stabilization upon compound binding .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., , ) for Bcl-2 family proteins .

- Transcriptomic profiling : RNA-seq or CRISPR screens can reveal downstream pathways (e.g., pro-apoptotic Bax/Bak activation) .

Q. How can synthetic yield be improved without compromising purity?

- Catalyst optimization : Replace EDCI with PyBOP for higher amide coupling efficiency (>85% yield) .

- Microwave-assisted synthesis : Reduce reaction time for thiazole formation (10 min vs. 2 hr) while maintaining >90% purity .

- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation and adjust conditions in real time .

Q. What strategies address poor solubility in pharmacological assays?

- Prodrug derivatization : Introduce phosphate or PEG groups at the benzamide’s para-position to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in cell culture .

- Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤0.1% v/v) to prevent precipitation .

Methodological Considerations

Q. How should researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down/MS identification .

- Fluorescence polarization : Track displacement of fluorescent probes (e.g., FITC-BH3 peptides) in Bcl-2 binding assays .

Q. What computational tools are effective for optimizing this compound’s pharmacokinetics?

- ADMET prediction : Use SwissADME or ADMETLab to model logP (target: 2–3), CYP450 inhibition, and BBB permeability .

- MD simulations : GROMACS-based simulations assess stability of the benzamide-thiazole conformation in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.